![molecular formula C11H12N4O3S B12895108 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide CAS No. 144849-08-1](/img/structure/B12895108.png)
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with a methyl group and a sulfonamide group, which is further connected to a pyrazole ring through a carbamoyl linkage. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Carbamoylation: The pyrazole derivative is then reacted with an isocyanate to form the carbamoyl group.
Sulfonamide Formation: The final step involves the reaction of the carbamoyl-pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzoic acid.
Reduction: 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the sulfonamide and pyrazole groups makes it a versatile compound for various applications, particularly in medicinal chemistry.
Eigenschaften
| 144849-08-1 | |
Molekularformel |
C11H12N4O3S |
Molekulargewicht |
280.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3-(1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C11H12N4O3S/c1-8-2-4-9(5-3-8)19(17,18)15-11(16)13-10-6-7-12-14-10/h2-7H,1H3,(H3,12,13,14,15,16) |
InChI-Schlüssel |
JWRVJJDJANBABB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


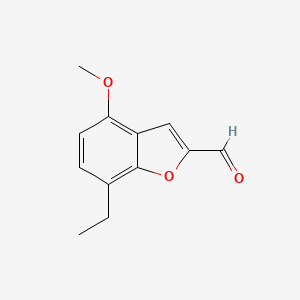
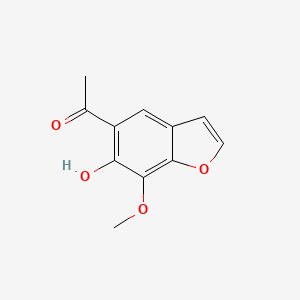

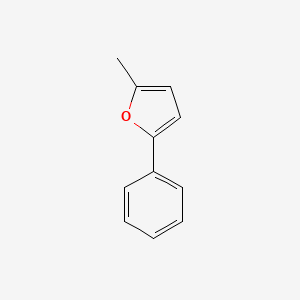

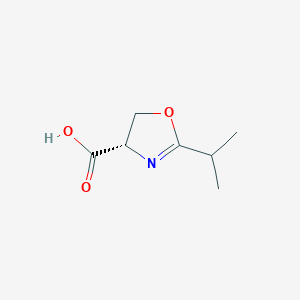

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)

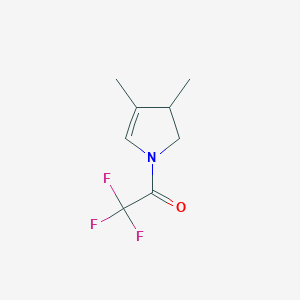
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)


